Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

Physicochemical characterization Solid-state properties Compound handling

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 929973-87-5) is a heterocyclic building block belonging to the 6-oxo-1,6-dihydropyridine-3-carboxylate family, with the molecular formula C8H6N2O3 and a molecular weight of 178.14 g/mol. The compound features a 5-cyano substituent, a 3-methyl ester, and a free N1–H on the dihydropyridone ring, distinguishing it from N-alkylated, 2-substituted, or carboxylic acid analogs within the same scaffold class.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 929973-87-5
Cat. No. B1340843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate
CAS929973-87-5
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC(=O)C(=C1)C#N
InChIInChI=1S/C8H6N2O3/c1-13-8(12)6-2-5(3-9)7(11)10-4-6/h2,4H,1H3,(H,10,11)
InChIKeyLVRFNIGGWFTAGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 929973-87-5): Core Physicochemical and Structural Identity


Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 929973-87-5) is a heterocyclic building block belonging to the 6-oxo-1,6-dihydropyridine-3-carboxylate family, with the molecular formula C8H6N2O3 and a molecular weight of 178.14 g/mol . The compound features a 5-cyano substituent, a 3-methyl ester, and a free N1–H on the dihydropyridone ring, distinguishing it from N-alkylated, 2-substituted, or carboxylic acid analogs within the same scaffold class. It is supplied as a white to off-white solid with a purity specification of 95% and a melting point of 264–266 °C, requiring storage at 2–8 °C under an inert nitrogen atmosphere [1]. These properties position it as a fragment-sized intermediate with a unique combination of hydrogen-bond donor/acceptor functionality and an electron-withdrawing cyano group, relevant for medicinal chemistry and agrochemical research programs.

Why Generic Substitution Fails for Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate in Analog Selection


Within the 6-oxo-1,6-dihydropyridine-3-carboxylate chemotype, small structural modifications produce large shifts in key physicochemical parameters that govern synthetic tractability, downstream derivatization logic, and preliminary biological screening outcomes. The presence or absence of an N1-methyl group, the nature of the ester (methyl vs. ethyl), and the C5 substituent (cyano vs. acetyl vs. hydrogen) each independently alter the melting point, lipophilicity (logP), hydrogen-bonding capacity, and the tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms [1][2][3]. Substituting a close analog without verifying these parameters can lead to unexpected solubility failures, divergent reactivity in nucleophilic aromatic substitution or coupling reactions, and non-comparable biological activity data, particularly when the free N1–H is required for target engagement or subsequent N-functionalization [4]. The quantitative evidence below demonstrates that Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate occupies a distinct position within this property space that cannot be assumed by its nearest structural neighbors.

Quantitative Differentiation Evidence: Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate vs. Closest Analogs


Melting Point Differentiation: Thermal Stability and Handling Advantages over N-Methyl and Carboxylic Acid Analogs

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate exhibits a melting point of 264–266 °C, which is approximately 126 °C higher than that of its closest N-methylated analog, Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 6375-89-9, mp 138.3–139.2 °C), and at least 14 °C higher than the 2-amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid analog (mp ~250 °C) [1][2]. This elevated melting point, attributable to the free N1–H enabling intermolecular hydrogen bonding in the solid state, confers superior thermal robustness during storage and handling, reducing the risk of phase-change-related degradation or caking under ambient laboratory conditions.

Physicochemical characterization Solid-state properties Compound handling

Lipophilicity Advantage: logP Differentiation from 2-Methyl-Substituted and P2Y12-Directed Analogs

The experimental logP of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is -0.59, placing it in a distinctly hydrophilic range that contrasts sharply with the 2-methyl-substituted ester analogs commonly employed as P2Y12 antagonist intermediates [1]. The benzyl ester analog benzyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 101184-50-3) has a reported logP of 1.6, reflecting a >2 log unit increase in lipophilicity driven by the combined effect of the 2-methyl group and the benzyl ester [2]. For the ethyl ester analog Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 52600-52-9, MW 206.20), the additional methylene and methyl groups further increase calculated logP relative to the target compound . This hydrophilicity advantage (logP < 0) gives the target compound superior aqueous solubility for biochemical assay formats while maintaining sufficient organic solubility for synthetic transformations.

Lipophilicity Drug-likeness logP Permeability

One-Step Quantitative Synthesis: Operational Efficiency Superior to Multi-Step P2Y12 Intermediate Routes

A published protocol demonstrates that Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, with full spectroscopic characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, the structurally related Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate — a key intermediate for P2Y12 antagonists — requires a multi-step sequence with careful impurity management to achieve acceptable purity and yield at multikilogram scale [2]. The one-step, quantitative-yield access to the target compound translates to lower synthesis cost, reduced solvent waste, and faster turnaround for custom synthesis requests compared to 2-substituted analogs requiring additional alkylation or cyclization steps.

Synthetic efficiency Process chemistry Green chemistry Yield optimization

Free N1–H Functionality Enables Orthogonal Derivatization Pathways Not Accessible to N-Methylated Analogs

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate bears a free N1–H (pKa ~6.90 ± 0.10, predicted), which supports N-alkylation, N-arylation, or N-acylation chemistry that is structurally impossible with N-methylated analogs such as Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 6375-89-9) [1]. This free N1–H position also permits tautomerization to the 2-hydroxypyridine form, a feature exploited in 6-oxo-1,6-dihydropyridine-based kinase inhibitor design where the N1-substituent is a critical pharmacophoric element [2]. The N-methyl analog, by contrast, is locked into a single tautomeric form and cannot serve as a precursor for N-diversification, limiting its utility in library synthesis where N1-variation is a key SAR vector [2].

Medicinal chemistry Derivatization N-functionalization Kinase inhibitors

5-Cyano Substituent Confers Distinct Electronic Properties and Potential Biological Target Engagement Versus 5-Acetyl and 5-Unsubstituted Analogs

The 5-cyano group in Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is a strong electron-withdrawing substituent that polarizes the dihydropyridone ring and enhances the electrophilicity of the 6-oxo position relative to 5-acetyl (SF397 class) or 5-unsubstituted analogs . The compound has been reported to interact with human uridine phosphorylase-1 (hUP1) as an inhibitor, whereas close analogs in the milrinone-related series bearing a 5-acetyl group (e.g., methyl 5-acetyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, SF397) were profiled primarily for cardiac PDEIII inhibition and adenosine antagonism rather than pyrimidine metabolism targets [1][2]. The cyano group also serves as a metabolic stability handle, being more resistant to reductive metabolism than acetyl or unsubstituted positions — a class-level inference supported by the known metabolic fate of cyanoaromatic fragments in drug discovery . While direct head-to-head hUP1 IC50 data are not publicly available for this compound, the distinct biasing of target engagement toward pyrimidine salvage pathway enzymes rather than cyclic nucleotide phosphodiesterases represents a hypothesis-driven advantage for programs targeting nucleotide metabolism.

Electron-withdrawing group Cyano group Enzyme inhibition hUP1

Storage and Stability: Nitrogen Atmosphere Requirement Indicates Controlled Reactivity Profile

The recommended storage condition for Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is 2–8 °C under nitrogen atmosphere, reflecting a moderate sensitivity to moisture and/or oxygen that is consistent with the free N1–H and the electron-deficient nature of the 5-cyano-6-oxo-dihydropyridine system . In comparison, N-methylated analogs such as Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate are recommended for storage at room temperature, suggesting lower inherent reactivity and reduced susceptibility to environmental degradation . This difference in storage requirements signals that the target compound possesses a more electrophilic ring system that may be advantageous in nucleophilic aromatic substitution or metal-catalyzed coupling reactions where higher intrinsic reactivity is desired, while also alerting users to the need for proper inert-atmosphere handling during weighing and reaction setup.

Stability Storage condition Reactivity Oxidation sensitivity

Recommended Procurement Scenarios for Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate Based on Quantitative Differentiation


Fragment-Based Drug Discovery Requiring Hydrophilic Cyano-Heterocycle Building Blocks

With an experimental logP of -0.59, this compound falls within the optimal hydrophilicity range for fragment screening libraries (typically logP < 1) [1]. Its low molecular weight (178.14 Da) and balanced hydrogen-bond donor/acceptor profile (free N1–H plus cyano and ester acceptors) make it an ideal fragment for soaking-based crystallography or NMR screening against pyrimidine metabolism targets such as hUP1 where preliminary target engagement has been reported [1]. The compound's negative logP distinguishes it from lipophilic analogs (logP > 1.6 for benzyl 2-methyl derivatives), positioning it for assays where high aqueous solubility is required [1].

Medicinal Chemistry N1-Diversification Libraries Targeting Kinase or Nucleotide Metabolism Enzymes

The free N1–H (pKa ~6.90) enables straightforward N-alkylation and N-arylation to generate diverse analogs for SAR exploration [1]. This is particularly relevant for programs inspired by 6-oxo-1,6-dihydropyridine MEK inhibitors where N1-substitution is a critical pharmacophoric element, and for hUP1-targeted programs where N1-modification may enhance potency or selectivity [2]. The compound offers a synthetic advantage over N-methylated analogs that cannot be further diversified at this position [2].

Process Chemistry Scale-Up Feasibility Assessment for Cyano-Dihydropyridone Intermediates

The published one-step, quantitative-yield protocol using adapted Vilsmeier conditions provides a validated starting point for process chemists evaluating this scaffold for scale-up [1]. The high melting point (264–266 °C) facilitates purification by recrystallization rather than chromatography, while the storage requirement of 2–8 °C under nitrogen is manageable in pilot-plant environments . In contrast, the multi-step routes required for 2-methyl-substituted analogs introduce additional cost, time, and impurity management burden [2].

Agrochemical or Veterinary Intermediate Requiring a Stable, Crystalline Cyano-Ester Building Block

The combination of a 5-cyano group and a 3-methyl ester on the 6-oxo-1,6-dihydropyridine core provides a versatile platform for constructing nicotinic acid derivatives, pyridyl amides, and fused heterocycles relevant to agrochemical discovery [1]. The compound's high crystallinity (white to off-white solid, mp 264–266 °C) and defined storage requirements support reliable inventory management and formulation compatibility studies, while its non-GHS-classified status as a research chemical simplifies procurement logistics for non-pharmaceutical industrial research [1].

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